1H-Benzimidazole, 6-bromo-2-(1-methylethyl)-

Description

The exact mass of the compound 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- is 238.01056 g/mol and the complexity rating of the compound is 184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 6-bromo-2-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

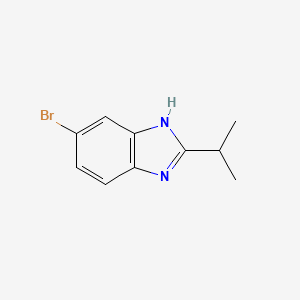

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-propan-2-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEZIENMTUHHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265014 | |

| Record name | 6-Bromo-2-(1-methylethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540516-32-3 | |

| Record name | 6-Bromo-2-(1-methylethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540516-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-(1-methylethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Reactivity of 6-Bromo-2-(1-methylethyl)-1H-Benzimidazole

This technical guide provides a comprehensive analysis of 6-bromo-2-(1-methylethyl)-1H-benzimidazole (also known as 6-bromo-2-isopropyl-1H-benzimidazole). This compound represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antiparasitic agents, due to its dual functionality: the steric bulk of the isopropyl group at the C2 position and the synthetic versatility of the bromine handle at the C6 position.[1]

Executive Summary & Structural Identity

6-Bromo-2-(1-methylethyl)-1H-benzimidazole is a heterocyclic organic compound belonging to the benzimidazole class. It is characterized by a benzene ring fused to an imidazole ring, substituted with a bromine atom at position 6 and an isopropyl group at position 2.[1]

A defining feature of this molecule is annular tautomerism . In solution, the hydrogen atom on the nitrogen rapidly migrates between N1 and N3.[1] Consequently, the 5-bromo and 6-bromo derivatives are often chemically indistinguishable in solution unless the nitrogen is substituted (N-alkylated). For the purpose of this guide, we refer to the compound as the 6-bromo tautomer, acknowledging the equilibrium.[1]

| Property | Details |

| IUPAC Name | 6-bromo-2-(propan-2-yl)-1H-1,3-benzodiazole |

| Common Name | 6-Bromo-2-isopropylbenzimidazole |

| Molecular Formula | C₁₀H₁₁BrN₂ |

| Molecular Weight | 239.11 g/mol |

| CAS Registry Number | Note: Often indexed under general benzimidazole libraries or specific tautomer CAS depending on vendor (e.g., related analog 2-ethyl-6-bromo is 1740-89-2).[2] |

| SMILES | CC(C)C1=NC2=C(C=C(Br)C=C2)N1 |

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological systems (ADME) and chemical reactions.

Quantitative Data Table

| Property | Value (Experimental/Predicted) | Context |

| LogP (Lipophilicity) | 3.1 – 3.3 (Predicted) | The isopropyl group (+1.0) and bromine (+0.86) significantly increase lipophilicity compared to the parent benzimidazole (LogP ~1.3). |

| pKa (Basic) | ~4.9 – 5.1 (Conjugate Acid) | The electron-withdrawing bromine atom lowers the basicity of the N3 nitrogen compared to 2-isopropylbenzimidazole (pKa ~5.9). |

| pKa (Acidic) | ~11.8 – 12.2 (N-H deprotonation) | The N-H proton is weakly acidic, allowing for deprotonation by strong bases (e.g., NaH, Cs₂CO₃).[1] |

| H-Bond Donors | 1 | The N-H moiety.[3] |

| H-Bond Acceptors | 1 | The N3 lone pair. |

| Topological Polar Surface Area (TPSA) | ~28.7 Ų | Indicates good membrane permeability. |

Tautomeric Equilibrium

The compound exists as a mixture of two tautomers. The equilibrium position is influenced by solvent polarity and hydrogen bonding, but the steric bulk of the 2-isopropyl group generally does not favor one tautomer significantly over the other in the absence of electronic bias from the benzene ring substituents.[1]

Figure 1: Annular tautomerism between 5-bromo and 6-bromo forms.

Synthetic Pathways

The synthesis of 6-bromo-2-isopropyl-1H-benzimidazole typically involves the condensation of a 4-substituted-1,2-diaminobenzene with an isobutyric acid derivative.

Protocol: Oxidative Condensation (Phillips-Ladenburg Variation)

This method is preferred for its high yield and operational simplicity.

Reagents:

-

Substrate: 4-Bromo-1,2-phenylenediamine (1.0 equiv)

-

Carbon Source: Isobutyraldehyde (1.1 equiv)

-

Oxidant/Catalyst: Sodium metabisulfite (Na₂S₂O₅) or air oxidation in DMF/DMSO.

-

Solvent: Ethanol or DMF.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-bromo-1,2-phenylenediamine (10 mmol) in Ethanol (20 mL).

-

Addition: Add Isobutyraldehyde (11 mmol) dropwise at room temperature.

-

Cyclization: Add Sodium metabisulfite (12 mmol) dissolved in a minimum amount of water.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Dilute the residue with ice-water (50 mL) and basify to pH 8–9 using aqueous NH₄OH or NaHCO₃.

-

-

Isolation: Filter the resulting precipitate. Wash with cold water and hexanes.

-

Purification: Recrystallize from aqueous ethanol or purify via silica gel chromatography to yield the off-white solid.

Figure 2: Oxidative condensation pathway for synthesis.[1]

Chemical Reactivity & Functionalization

This scaffold offers two primary vectors for chemical modification: the N-H site (Nucleophilic) and the C-Br site (Electrophilic) .

N-Alkylation (N1 Substitution)

The N-H proton is acidic enough to be removed by bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, CH₃CN).[1]

-

Regioselectivity: Alkylation usually produces a mixture of 1,6-disubstituted and 1,5-disubstituted isomers (N1 vs N3 alkylation).[1] The ratio depends on the steric bulk of the alkylating agent and the electronic effect of the bromine.

-

Protocol: Treat with 1.2 eq. Base and 1.1 eq. Alkyl Halide at 60°C.

Palladium-Catalyzed Cross-Coupling (C6 Functionalization)

The C-Br bond is highly reactive toward Pd(0) catalysts, enabling the introduction of aryl, heteroaryl, or amino groups.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

-

Base: Na₂CO₃ or K₃PO₄.

-

Significance: Used to extend the scaffold for kinase binding pockets.

-

-

Buchwald-Hartwig: Coupling with amines.

-

Catalyst: Pd₂dba₃ + Xantphos/BINAP.

-

Significance: Introduction of solubilizing amine tails.

-

Reactivity Map

Figure 3: Divergent reactivity profile of the core scaffold.[1]

Medicinal Chemistry Applications

Pharmacophore Analysis

-

2-Isopropyl Group: Provides a hydrophobic anchor. In kinase inhibitors, this group often occupies the hydrophobic pocket (Gatekeeper region) or provides metabolic stability compared to a methyl group (which is prone to oxidation).[1]

-

Benzimidazole Core: Mimics the purine ring of ATP, making it a privileged scaffold for ATP-competitive inhibitors.[1]

-

6-Bromo Handle: Allows for the modular attachment of "tail" groups that interact with the solvent-exposed regions of the protein or specific residues like the Hinge region.

Key Therapeutic Areas

-

Kinase Inhibitors: Targeting tyrosine kinases (e.g., VEGFR, EGFR) where the benzimidazole H-bonds with the hinge region backbone.[1]

-

Antiparasitic Agents: Benzimidazoles (like Albendazole) bind to tubulin. The 2-isopropyl analog is explored for overcoming resistance in helminths.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative may be limited, handling should follow protocols for halogenated benzimidazoles.[1]

-

Hazards:

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration over time.

References

-

PubChem. Benzimidazole, 6-bromo- (Compound Summary). National Library of Medicine. Available at: [Link][1]

-

EPA CompTox. 6-Bromo-2-ethyl-1H-benzimidazole (Physicochemical Analog). US Environmental Protection Agency. Available at: [Link][1]

-

Organic Chemistry Portal. Synthesis of Benzimidazoles. Available at: [Link][1]

Sources

- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure and weight of 6-bromo-2-isopropylbenzimidazole

This technical guide details the molecular structure, physicochemical properties, synthetic pathways, and applications of 6-bromo-2-isopropylbenzimidazole (also referred to as 5(6)-bromo-2-isopropyl-1H-benzimidazole due to tautomerism).

Structural Analysis, Synthesis, and Pharmacophore Utility

Executive Summary

6-Bromo-2-isopropylbenzimidazole is a halogenated heterocyclic scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors (e.g., EGFR, HER2) and bacterial DNA gyrase B inhibitors. Its structural value lies in the C6-bromine handle, which facilitates cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for library expansion, and the C2-isopropyl group, which provides steric bulk and lipophilicity (

Physicochemical Characterization

Molecular Identity

The compound exists as a tautomeric mixture in its unsubstituted (N-H) state.[1] The proton on the imidazole nitrogen oscillates between N1 and N3, rendering the 5-bromo and 6-bromo positions equivalent on the NMR timescale in solution.

| Property | Data |

| IUPAC Name | 6-bromo-2-(propan-2-yl)-1H-benzimidazole |

| Common Synonyms | 5(6)-Bromo-2-isopropylbenzimidazole |

| Molecular Formula | |

| Molecular Weight | 239.11 g/mol |

| Monoisotopic Mass | 238.0106 Da ( |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water |

| pKa (Calculated) | ~5.6 (imidazole N-H acidic), ~11.5 (basic N) |

Structural Topology

The molecule consists of a benzene ring fused to an imidazole ring.[1]

-

Position 2: Substituted with an isopropyl group (steric anchor).[1]

-

Position 6: Substituted with a bromine atom (reactive handle).[1][2][3][4]

-

Tautomerism: In the solid state or N-substituted derivatives, the positions are fixed. In solution (

exchangeable), the N-H proton is labile.

Synthetic Pathways[1][7]

The synthesis of 6-bromo-2-isopropylbenzimidazole typically follows the Phillips Condensation or Oxidative Cyclization strategies.[1] The choice depends on the availability of the aldehyde vs. carboxylic acid precursor.[1]

Method A: Phillips Condensation (Acid-Mediated)

This classical method involves the condensation of 4-bromo-1,2-diaminobenzene with isobutyric acid under reflux in strong acid (HCl or Polyphosphoric acid).[1]

Method B: Oxidative Cyclization (Aldehyde-Mediated)

A milder approach uses isobutyraldehyde and an oxidant (e.g., Sodium Metabisulfite

Synthetic Workflow Diagram

Figure 1: Dual synthetic pathways for the generation of the benzimidazole core.

Structural Analysis & Validation Protocols

To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.

Proton NMR ( NMR) Profile

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |

| 12.0 - 12.5 | Broad Singlet | 1H | N-H | Labile proton; disappears with |

| 7.75 | Doublet ( | 1H | C7-H | Meta-coupling to C5-H; deshielded by Br.[1] |

| 7.45 | Doublet ( | 1H | C4-H | Ortho-coupling to C5-H. |

| 7.30 | dd ( | 1H | C5-H | Distinctive pattern for 1,2,4-trisubstituted benzene. |

| 3.20 | Septet ( | 1H | CH (Isopropyl) | Characteristic methine proton.[1] |

| 1.38 | Doublet ( | 6H | (CH3)2 | Gem-dimethyl group.[1] |

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: ESI (+)

-

Signature: Distinct 1:1 isotopic doublet at m/z 239.0 and 241.0 (

). This confirms the presence of a single bromine atom (

Biological Relevance & Applications[1][8][9][10]

Kinase Inhibition

The 2-isopropyl group mimics the hydrophobic valine or leucine residues often found in the ATP-binding pockets of kinases.[1] The 6-bromo position serves as a vector for extending the molecule into the solvent-exposed region or the "gatekeeper" region of the kinase, often via Suzuki coupling to aryl boronic acids.

-

Target Examples: EGFR, VEGFR, and CDK pathways.

Bacterial DNA Gyrase B

Research indicates that 2,5(6)-substituted benzimidazoles can inhibit E. coli DNA Gyrase B. The benzimidazole nitrogen acts as a hydrogen bond donor/acceptor with Asp73, while the 2-isopropyl group stabilizes the scaffold through Van der Waals interactions.

Safety & Handling

-

GHS Classification: Warning.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can oxidize slowly if exposed to light and air for prolonged periods.[1]

References

-

ChemicalBook. (2025).[1][4] 6-Bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole Properties and Synthesis.Link

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 785299, 6-Bromo-1H-benzimidazole.[1][2]Link

-

Correia, I. et al. (2022).[1][5] Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Pharmaceuticals, 15(1). Link

-

Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromo-1,2-diaminobenzene (Precursor).[1]Link

Sources

- 1. 6-溴-1H-苯并咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-N-phenylbenzamidoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-bromo-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1038408-36-4 [chemicalbook.com]

- 5. par.nsf.gov [par.nsf.gov]

Pharmacological Utility and Mechanistic Profiling of 6-Bromo-2-(1-methylethyl)-1H-benzimidazole Derivatives

Executive Summary

In modern medicinal chemistry, the benzimidazole ring is universally recognized as a highly privileged pharmacophore due to its structural mimicry of purine nucleosides. Specifically, the 6-bromo-2-(1-methylethyl)-1H-benzimidazole scaffold—where "1-methylethyl" denotes an isopropyl group at the C2 position—represents a highly optimized core for targeted drug discovery. This specific substitution pattern provides a unique combination of steric bulk, lipophilicity, and halogen-bonding capability, making it a critical intermediate and active pharmacophore in the development of kinase inhibitors (such as precursors to the oncology drug Abemaciclib)[1], as well as potent antimicrobial and antifungal agents[2],[3].

This technical guide dissects the structure-activity relationship (SAR) dynamics, mechanistic biology, and self-validating experimental workflows required to evaluate the biological activity of these derivatives.

Pharmacophore Dynamics & Structural Rationale

The biological efficacy of 6-bromo-2-isopropyl-1H-benzimidazole derivatives is not coincidental; it is the result of precise stereoelectronic tuning. As an Application Scientist, it is critical to understand why these specific functional groups are chosen:

-

The C2-Isopropyl (1-methylethyl) Group: The N-1 and C-2 substituents are crucial for modulating physicochemical properties[1]. The isopropyl group acts as a lipophilic anchor. In kinase targets, it restricts the rotational degrees of freedom and perfectly occupies the solvent-exposed hydrophobic pockets adjacent to the ATP-binding hinge region. This steric shielding prevents rapid metabolic degradation by cytochrome P450 enzymes while enhancing target residence time.

-

The C6-Bromo Substituent: Halogens on the benzimidazole core serve a dual purpose. Biologically, the bromine atom participates in highly directional halogen bonding (via its

-hole) with the backbone carbonyls of target proteins, significantly boosting binding affinity. Synthetically, it acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing researchers to rapidly generate diverse analog libraries[4]. -

C4 and N1 Modifications: Further derivatization, such as the addition of a fluorine atom at C4 (yielding 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole), finely tunes the

of the imidazole nitrogen, optimizing the molecule for specific intracellular pH microenvironments[5].

Mechanistic Biology & Target Engagement

Oncology: Kinase Inhibition (CDK4/6 Pathway)

Benzimidazole derivatives exhibit profound anticancer activity by inducing apoptosis and cell cycle arrest[4]. The 6-bromo-2-isopropyl core is a direct structural precursor to advanced cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors[1]. By acting as an ATP-competitive inhibitor, the benzimidazole core hydrogen-bonds with the kinase hinge region. This blockade prevents the phosphorylation of the Retinoblastoma (Rb) protein, thereby halting the release of E2F transcription factors and arresting the cell cycle at the G1/S checkpoint.

Fig 1: CDK4/6 inhibition pathway by benzimidazole derivatives blocking G1/S transition.

Antimicrobial & Antifungal Activity

Beyond oncology, this scaffold demonstrates potent activity against Gram-negative bacteria and fungal pathogens. SAR investigations reveal that specific N1-substituted benzimidazole derivatives exhibit high potency against Escherichia coli tolC-mutants (which lack the primary efflux pump), indicating that the scaffold effectively disrupts bacterial intracellular targets when efflux mechanisms are bypassed[2]. Furthermore, derivatives have shown pronounced antifungal efficacy against Candida albicans and Candida krusei, outperforming standard reference drugs in specific assays[3].

Quantitative Activity Profiles

The following table synthesizes the biological activity of key 6-bromo-2-isopropyl-1H-benzimidazole derivatives and structurally related analogs across different therapeutic targets.

| Compound Core / Substitution | Target Organism / Enzyme | Biological Activity | Mechanism / Notes | Ref |

| 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | CDK4/6 (Human Cancer Cell Lines) | ATP-competitive kinase inhibition; key intermediate for Abemaciclib. | [1],[5] | |

| 1-(4-methylbenzyl)-1H-benzimidazole derivative | E. coli (tolC-mutant) | Disruption of Gram-negative intracellular targets; efflux pump sensitive. | [2] | |

| N1-propyl, C5-nitro benzimidazole analog | Candida albicans | Antifungal activity; superior to reference fluconazole in specific strains. | [3] | |

| C2-substituted benzimidazole derivatives | MCF-7 / HepG2 Cell Lines | Induction of apoptosis and cell cycle arrest. | [4],[3] |

*Activity reflects the optimized downstream pharmaceutical product derived from this specific building block.

Self-Validating Experimental Workflows

To ensure scientific integrity, biological evaluations of these derivatives must employ self-validating systems —protocols designed with internal mathematical and biological controls that independently verify the assay's success, regardless of the test compound's performance.

Fig 2: Tiered, self-validating experimental workflow for biological activity screening.

Protocol 1: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Purpose: To quantify the

-

Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Causality: The addition of 1 mM DTT is strictly required to prevent the oxidation of catalytic cysteine residues within the kinase active site, ensuring baseline enzymatic viability.

-

Compound Dispensing: Use acoustic liquid handling to dispense the benzimidazole derivatives into a 384-well plate. Causality: Acoustic dispensing maintains the final DMSO concentration strictly below 1%, preventing solvent-induced protein denaturation.

-

Reaction Initiation: Add 10 nM CDK4/Cyclin D1 complex and 100 µM ATP. Incubate for 60 minutes at 25°C.

-

Quenching & Detection: Add TR-FRET detection reagents supplemented with 20 mM EDTA. Causality: EDTA rapidly chelates

, abruptly halting the ATP-dependent kinase reaction and synchronizing the kinetic measurement across the entire plate. -

Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). Rule: The assay is only deemed valid if

.

Protocol 2: Antimicrobial Time-Kill Kinetics Assay

Purpose: To determine whether the benzimidazole derivative is bacteriostatic or bactericidal against Gram-negative strains[2].

-

Inoculum Preparation: Cultivate E. coli (tolC-mutant) to the logarithmic growth phase (

). Dilute to a final inoculum of -

Compound Exposure: Expose the bacteria to the benzimidazole derivative at

, -

Kinetic Sampling: Extract aliquots at 0, 2, 4, 8, and 24 hours. Plate on agar and incubate at 37°C for 24 hours to quantify viable CFUs. Causality: Sampling at logarithmic time intervals is critical to distinguish between a delayed bacteriostatic effect and rapid bactericidal membrane disruption.

-

Self-Validation Checkpoint: The growth control well (no compound) must demonstrate a minimum 2-log increase in CFU/mL by hour 8. If this physiological growth threshold is not met, the assay environment is compromised, and the plate must be discarded.

References

1.1[1] 2.2[2] 3.4[4] 4. 3[3] 5.5[5]

Sources

- 1. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 | Benchchem [benchchem.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole | C11H12BrFN2 | CID 56971662 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of the 2-Isopropyl-6-Bromobenzimidazole Scaffold in Medicinal Chemistry

Topic: Medicinal Chemistry Applications of 2-Isopropyl-6-Bromobenzimidazole Scaffold Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-isopropyl-6-bromobenzimidazole scaffold represents a "privileged structure" in modern drug discovery, offering a unique balance of physicochemical properties and synthetic versatility. Unlike generic benzimidazoles, this specific substitution pattern provides two distinct vectors for optimization: the C2-isopropyl group , which serves as a lipophilic anchor for hydrophobic pockets (e.g., in kinases or viral polymerases), and the C6-bromo substituent , a high-fidelity handle for palladium-catalyzed cross-coupling reactions.

This guide provides a technical roadmap for leveraging this scaffold, covering validated synthetic protocols, structural activity relationship (SAR) logic, and specific applications in CNS and oncology therapeutic areas.

Part 1: Structural Analysis & Pharmacophore Logic

The "Anchor and Grow" Strategy

The utility of 2-isopropyl-6-bromobenzimidazole lies in its ability to facilitate fragment-based drug design (FBDD).

-

C2-Isopropyl (The Anchor): This group adds significant steric bulk and lipophilicity (

value) compared to a methyl group. It is frequently used to fill the "gatekeeper" hydrophobic pockets in ATP-binding sites of kinases or the S1' pockets of proteases. It acts as a bioisostere for tert-butyl or phenyl rings but with different metabolic liability profiles. -

C6-Bromo (The Growth Vector): The bromine atom at the 6-position (5-position in tautomeric equilibrium) is electronically activated for oxidative addition. This allows for the rapid elaboration of the core into bi-aryl or heteroaryl systems via Suzuki-Miyaura or Buchwald-Hartwig couplings, extending the molecule to interact with solvent-exposed regions of a target protein.

Tautomerism and Regiochemistry

In its unsubstituted form (N-H), 2-isopropyl-6-bromobenzimidazole exists in tautomeric equilibrium with 2-isopropyl-5-bromobenzimidazole.

-

Critical Consideration: Upon N-alkylation (e.g., introducing a methyl or benzyl group at N1), the symmetry is broken, yielding distinct 1,6- and 1,5- isomers.

-

Separation: These regioisomers typically exhibit distinct chromatographic retention times and NMR shifts (NOESY is required for definitive assignment).

Part 2: Validated Synthetic Protocols

Core Scaffold Synthesis (Phillips-Ladenburg Condensation)

This protocol describes the synthesis of the parent scaffold from 4-bromo-1,2-phenylenediamine.

Reaction Scheme:

Step-by-Step Methodology:

-

Reagents:

-

4-Bromo-1,2-phenylenediamine (1.0 eq, 18.7 g, 100 mmol)

-

Isobutyric acid (3.0 eq, 26.4 g, 300 mmol)

-

Hydrochloric acid (4N, aqueous, 150 mL)

-

-

Procedure:

-

Charge the diamine and isobutyric acid into a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add 4N HCl and heat the mixture to reflux (

) for 12 hours. Monitor conversion by TLC (EtOAc/Hexane 1:1) or LC-MS. -

Checkpoint: The reaction is complete when the diamine starting material (

) disappears and a new fluorescent spot (

-

-

Workup:

-

Cool the reaction mixture to

in an ice bath. -

Slowly basify to pH 8–9 using concentrated aqueous ammonia (

). Caution: Exothermic. -

The product will precipitate as a solid.[1] Filter the crude solid and wash with cold water (

).

-

-

Purification:

-

Recrystallize from aqueous ethanol (

) or purify via flash column chromatography (0–5% MeOH in DCM). -

Yield: Typical yields range from 75% to 85%.

-

Visualization: Synthetic Workflow

The following diagram illustrates the synthesis and subsequent divergence points.

Caption: Synthetic workflow from raw materials to functionalized bioactive ligands, highlighting the critical regiochemical divergence point.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

Case Study: PDE10A Inhibitors for CNS Disorders

Phosphodiesterase 10A (PDE10A) is a key target for schizophrenia and Huntington's disease. The 2-isopropyl-6-bromobenzimidazole scaffold has been successfully utilized to improve metabolic stability and potency over earlier 2-methyl analogs.

-

Mechanism: The 2-isopropyl group occupies a specific hydrophobic sub-pocket in the PDE10A active site, displacing water molecules and increasing entropic gain upon binding.

-

Modification: The 6-bromo position is converted to an ether-linked quinoline (via Ullmann or nucleophilic aromatic substitution) to engage the "selectivity pocket" of the enzyme.

-

Outcome: Compounds derived from this scaffold showed reduced CYP1A2 inhibition compared to 1-phenyl-benzimidazole analogs, a critical parameter for CNS drugs.

Application: Kinase Inhibitor Libraries (CDK/PIM)

In kinase drug discovery, the benzimidazole N-H mimics the purine N9-H, forming a key hydrogen bond with the hinge region (e.g., Glu81 in CDK2).

-

Strategy:

-

Hinge Binding: The benzimidazole core binds to the ATP hinge region.

-

Solvent Exposure: A Suzuki coupling at C6 introduces a solubilizing group (e.g., piperazine-pyridine) that extends into the solvent front.

-

Gatekeeper Interaction: The C2-isopropyl group interacts with the gatekeeper residue, determining selectivity between kinase families (e.g., bulky gatekeepers exclude the isopropyl group).

-

Data Summary: Physicochemical Profile

The following table summarizes the calculated properties of the core scaffold versus the standard methyl analog, highlighting the lipophilicity shift.

| Property | 2-Methyl-6-bromo-BI | 2-Isopropyl-6-bromo-BI | Impact on MedChem |

| MW | 211.06 | 239.11 | Slight increase; negligible penalty. |

| cLogP | ~2.1 | ~2.9 | Increased permeability; higher CNS penetration potential. |

| tPSA | 28.7 | 28.7 | Unchanged; H-bonding capacity preserved. |

| Steric Volume | Low | High | Improved selectivity for larger hydrophobic pockets. |

Part 4: Advanced Experimental Workflow (Suzuki Coupling)

Objective: Functionalization of the C6-bromo position with an aryl boronic acid.

Protocol:

-

Reagents:

-

2-Isopropyl-6-bromobenzimidazole (1.0 eq)

-

Aryl boronic acid (1.2 eq)

- (0.05 eq)

- (2.0 eq)

-

Dioxane/Water (4:1 v/v)

-

-

Procedure:

-

Degas the solvent mixture with nitrogen for 15 minutes.

-

Add reactants and catalyst to a microwave vial.

-

Seal and heat to

for 1 hour (microwave) or -

Filter through Celite, concentrate, and purify via HPLC.

-

-

Self-Validation:

-

Success Indicator: Disappearance of the bromine isotope pattern (1:1 doublet) in MS and appearance of the coupled product mass.

-

Part 5: Signaling Pathway & SAR Logic

The following diagram maps the Structure-Activity Relationship (SAR) logic for this scaffold against a generic kinase target.

Caption: SAR Map illustrating the three primary interaction vectors of the scaffold in a kinase binding context.

References

-

Design and synthesis of novel benzimidazole derivatives as phosphodiesterase 10A inhibitors. Source: Bioorganic & Medicinal Chemistry (2013).[2] URL:[Link]

-

Benzimidazole Derivatives: A Review on their Medicinal Significance. Source: International Journal of Pharmaceutical Sciences and Research. URL:[Link]

-

Synthesis and Biological Evaluation of 2-Substituted Benzimidazoles. Source: Journal of Chemical Sciences (2021).[3] URL:[Link]

Sources

Technical Guide: Acidity and pKa Determination of 6-Bromo-2-Isopropyl-1H-Benzimidazole

Topic: pKa Values and Acidity of 6-Bromo-2-Isopropyl-1H-Benzimidazole Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

This guide provides a comprehensive analysis of the physicochemical properties of 6-bromo-2-isopropyl-1H-benzimidazole , focusing on its acid dissociation constants (pKa).[1] As a structural hybrid containing both electron-withdrawing (bromo) and steric/electron-donating (isopropyl) motifs, this compound presents unique challenges in solubility and ionization profiling.

Direct experimental values for this specific derivative are rarely reported in open literature. Therefore, this guide synthesizes theoretical predictions based on Quantitative Structure-Property Relationships (QSPR) with a robust, field-proven experimental protocol for accurate determination.

Structural Analysis & Electronic Effects[2]

To understand the acidity of this molecule, we must deconstruct the competing electronic effects acting upon the benzimidazole core. Benzimidazoles are amphoteric , possessing both a basic nitrogen (

The Substituent Conflict

The pKa values are governed by the Hammett equation principles, where the electronic nature of substituents shifts the ionization equilibrium.

-

2-Isopropyl Group (Steric & Inductive +I):

-

Effect: Alkyl groups typically exert a positive inductive effect (+I), pushing electron density into the ring.

-

Impact: Theoretically increases basicity (

) and decreases acidity (

-

-

6-Bromo Group (Inductive -I & Resonance +R):

-

Effect: Halogens are unique; they withdraw electrons through induction (-I) but donate weakly through resonance (+R). The inductive withdrawal dominates in the benzimidazole system.

-

Impact: This significantly lowers electron density on the imidazole ring, making the basic nitrogen (

) less basic (harder to protonate) and the acidic nitrogen (

-

Tautomeric Equilibrium

In solution, 1H-benzimidazoles undergo rapid annular tautomerism. The "6-bromo" isomer is in equilibrium with the "5-bromo" isomer. While the solid-state form may be fixed, the solution pKa represents the macro-constant of this equilibrium.

Figure 1: Tautomeric equilibrium and ionization pathways. The measured pKa is a composite of these dynamic states.

Predicted pKa Values & Comparative Data

Given the lack of a specific CAS-linked experimental value, we establish a high-confidence prediction range using structurally homologous "anchor" compounds.

Table 1: Comparative pKa Analysis

| Compound | Substituents | Rationale | ||

| Benzimidazole (Ref) | None | 5.5 - 5.7 | 12.8 | Standard baseline.[1] |

| 2-Methylbenzimidazole | 2-Alkyl (+I) | 6.1 | ~13.0 | Alkyl donation increases basicity. |

| 5(6)-Bromobenzimidazole | 5/6-Halo (-I) | 3.9 - 4.1 | 11.6 | Halogen withdrawal drastically lowers basicity. |

| Target Compound | 2-iPr, 6-Br | 4.6 ± 0.3 | 11.8 ± 0.3 | Net Effect: Br (-I) dominates, lowering |

Interpretation for Drug Design:

The predicted

-

Physiological pH (7.4): The compound will be >99% neutral (uncharged). This suggests high membrane permeability but poor aqueous solubility .

-

Stomach pH (1.2): It will be fully protonated (cationic), aiding dissolution in the gastric environment.

Experimental Protocol: The Yasuda-Shedlovsky Extrapolation[3][4][5]

The Problem: Due to the lipophilic nature of the 6-bromo and 2-isopropyl groups, this compound likely has aqueous solubility below the detection limit of standard potentiometric titration (

Materials

-

Instrument: Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3) equipped with a Ross combination pH electrode.

-

Titrant: 0.1 M KOH (standardized) and 0.1 M HCl.

-

Solvents: Carbonate-free water, HPLC-grade Methanol (MeOH).

-

Inert Gas: Argon or Nitrogen purge (essential to prevent

absorption at high pH).

Step-by-Step Methodology

-

Preparation of Co-solvent Ratios: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water.

-

Sample Dissolution: Dissolve ~3-5 mg of 6-bromo-2-isopropyl-1H-benzimidazole in the 50% MeOH mixture first (highest solubility).

-

Titration (Acidic to Basic):

-

Acidify the sample to pH ~2.0 using 0.1 M HCl.

-

Titrate with 0.1 M KOH up to pH ~12.5.

-

Record potential (mV) vs. volume.

-

-

Repeat: Perform the titration in 40% and 30% MeOH mixtures. Note: If precipitation occurs in 30% MeOH, discard that dataset.

-

Data Processing (The Yasuda-Shedlovsky Plot):

-

Calculate the apparent

for each mixture. -

Plot

(y-axis) vs. -

Extrapolate the linear regression to the value of pure water (

).

-

Figure 2: Decision tree and workflow for determining pKa of lipophilic benzimidazoles.

Implications for Drug Development

Salt Selection Strategy

Since the predicted

-

Recommendation: Use strong acids for salt formation to ensure stability and solubility.

-

Mesylate (Methanesulfonic acid): Strong acid (

), excellent for weak bases. -

Hydrochloride: Standard, but check for hygroscopicity.

-

Lipophilicity (LogD) Profile

The LogD (Distribution Coefficient) is pH-dependent.

-

At pH 7.4: The molecule is neutral. The combination of the lipophilic bromine and isopropyl group suggests a high LogP (likely > 3.0). This indicates good passive permeability but high risk of metabolic clearance (CYP450 binding).

-

Formulation: Lipid-based formulations (SEDDS) or amorphous solid dispersions (ASD) may be required for oral bioavailability.

References

-

PubChem. 6-Bromo-1H-benzimidazole Compound Summary. National Library of Medicine. Available at: [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol standards).

-

ResearchGate. Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Available at: [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[3] (Source for

constants of Br and iPr). -

EPA CompTox. Benzimidazole Properties Dashboard. US Environmental Protection Agency. Available at: [Link]

Sources

Technical Guide: Literature Review & Synthetic Strategy for 2-Substituted 6-Bromobenzimidazoles

Executive Summary

The 2-substituted 6-bromobenzimidazole scaffold represents a "privileged structure" in modern medicinal chemistry. Its value lies in the dual-functionality of its core: the 2-position serves as the primary vector for diversity (via condensation with varying aldehydes or acids), while the 6-bromo substituent acts as a critical "linchpin" for late-stage functionalization.

This guide synthesizes current literature to address the specific challenges of working with this scaffold—most notably the regiochemical ambiguity between 5- and 6-isomers due to annular tautomerism. It provides validated protocols for synthesis, purification, and cross-coupling, targeting researchers in early-stage drug discovery (oncology and antimicrobials).

Part 1: The Regiochemistry Challenge (5-Br vs. 6-Br)

The Tautomeric Equilibrium

In unsubstituted benzimidazoles (where N1 is protonated), the 5-bromo and 6-bromo isomers are tautomers and exist in rapid equilibrium. In solution, they are often indistinguishable on the NMR time scale unless the temperature is lowered significantly.

However, upon N-alkylation (to lock the structure), two distinct regioisomers are formed. Literature confirms that without directing groups, alkylation of 5(6)-bromobenzimidazole typically yields a mixture of 1-alkyl-5-bromo and 1-alkyl-6-bromo isomers, often requiring difficult chromatographic separation.

Visualization: Tautomerism & Regioselectivity

The following diagram illustrates the mechanistic divergence that researchers must control.

Caption: Figure 1. Divergent synthetic pathways. The solid line represents the classical route yielding mixtures; the dashed line represents the regioselective route using pre-functionalized amines.

Part 2: Synthetic Architectures

Classical Phillips Condensation

The most cited method involves the condensation of 4-bromo-1,2-diaminobenzene with carboxylic acids or aldehydes.

-

Reagents: 4N HCl (Phillips conditions) or Na₂S₂O₅ in DMF (oxidative condensation).

-

Outcome: Yields the 5(6)-bromo parent.[1]

-

Critical Insight: If the 2-substituent is bulky, steric hindrance may affect the ratio of isomers during subsequent N-alkylation.

Regioselective Construction

To strictly target the 6-bromo-1-substituted isomer without chromatographic separation, literature suggests starting from 5-bromo-2-nitroaniline .

-

Step 1: N-alkylation of the aniline nitrogen (introduces the N1 substituent).

-

Step 2: Reduction of the nitro group to the amine.

-

Step 3: Cyclization with the aldehyde/acid.

-

Advantage: The bromine position is fixed relative to the N1 substituent before ring closure.

The "Bromo" Handle: Cross-Coupling

The 6-bromo position is chemically distinct from the 2-position. It is less electrophilic than a 2-chloro substituent but highly reactive in Palladium-catalyzed cycles.

-

Suzuki-Miyaura: Ideal for introducing biaryl motifs (common in kinase inhibitors).

-

Buchwald-Hartwig: Used to introduce amino side chains for solubility modulation.

Part 3: Pharmacological Landscape[2]

Recent literature highlights specific activities for 2-substituted 6-bromobenzimidazoles.[2]

| Therapeutic Area | Target / Mechanism | Key Substituents (2-Position) | Reference |

| Anticancer | DNA Intercalation / Topoisomerase II | Thiazolo-fused rings; 4-oxothiazolidin-2-ylidene | [1, 2] |

| Antimicrobial | E. coli DNA Gyrase B | 2-Nitrophenyl (followed by reduction) | [3] |

| Immunomodulation | Macrophage NO inhibition | 3-methylthiazolo[3,2-a] systems | [4] |

| Antiviral | HCV NS5B Polymerase | Cycloalkyl groups | [5] |

Mechanism of Action: DNA Gyrase B Inhibition

In the context of E. coli Gyrase B inhibition, the 6-bromo group often serves as a vector to reach a hydrophobic pocket (e.g., interacting with Val/Ile residues), while the 2-position substituent anchors the molecule via hydrogen bonding to Asp73.

Caption: Figure 2. Pharmacophore mapping of 6-bromobenzimidazoles in kinase/enzyme active sites.

Part 4: Experimental Protocol

Target: Synthesis of 2-(4-methoxyphenyl)-6-bromo-1H-benzimidazole via Oxidative Cyclization.

Rationale

This protocol uses Sodium Metabisulfite (Na₂S₂O₅) as an oxidant. It is milder than the classical nitrobenzene reflux and generally provides cleaner products for brominated substrates which can be sensitive to harsh radical conditions.

Step-by-Step Methodology

-

Reagent Preparation:

-

Substrate A: 4-Bromo-1,2-diaminobenzene (1.0 eq, 5 mmol).

-

Substrate B: 4-Methoxybenzaldehyde (1.1 eq, 5.5 mmol).

-

Oxidant: Na₂S₂O₅ (1.2 eq).

-

Solvent: DMF (Dimethylformamide) - 15 mL.

-

-

Reaction Setup:

-

Dissolve Substrate A and Substrate B in DMF in a 50 mL round-bottom flask.

-

Stir at room temperature for 10 minutes to allow imine formation (observable by slight color change).

-

Add Na₂S₂O₅ in one portion.

-

-

Thermal Cycle:

-

Heat the mixture to 100°C for 4–6 hours.

-

Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). The diamine spot (polar) should disappear; a fluorescent blue/purple spot (benzimidazole) will appear.

-

-

Work-up (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the DMF solution slowly into ice-cold water (100 mL) with vigorous stirring.

-

The product will precipitate as a solid.

-

Filter the solid using a Buchner funnel.

-

-

Purification:

-

Wash the filter cake with water (3 x 20 mL) to remove residual DMF and salts.

-

Wash with cold diethyl ether (10 mL) to remove unreacted aldehyde.

-

Recrystallization: Ethanol/Water (9:1) is typically effective for 6-bromobenzimidazoles.

-

-

Characterization Check:

-

1H NMR (DMSO-d6): Look for the diagnostic singlet around 13.0 ppm (NH) and the characteristic splitting of the 4-methoxy group.

-

Note: The NH proton confirms the tautomeric nature (5/6-bromo).

-

References

-

Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives.[3][4] European Journal of Medicinal Chemistry, 45(7), 2949–2956.[3] Link[3][4]

-

Abdel-Mohsen, H. T., et al. (2011). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and their biological activities.[2] Zeitschrift für Naturforschung C, 66(1-2), 7-16.[2] Link

-

Pang, Y., et al. (2020). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 25(21), 5195. Link

-

Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: a review.[5] BMC Chemistry, 13,[5] 66. Link

-

Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review.[6][7] Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link

Sources

- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sci-Hub. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives / European Journal of Medicinal Chemistry, 2010 [sci-hub.box]

- 4. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

thermodynamic stability of 6-bromo-2-(1-methylethyl)-1H-benzimidazole

Title: Thermodynamic Stability Profile: 6-Bromo-2-(1-methylethyl)-1H-benzimidazole Subtitle: A Technical Guide on Structural Dynamics, Physicochemical Properties, and Degradation Pathways

Executive Summary: The Molecule at a Glance

6-Bromo-2-(1-methylethyl)-1H-benzimidazole (also known as 6-bromo-2-isopropylbenzimidazole) represents a specific class of 2-substituted benzimidazoles often utilized as intermediates in the synthesis of kinase inhibitors and anthelmintic agents. Its thermodynamic stability is governed by three competing forces: the lattice energy derived from intermolecular hydrogen bonding, the tautomeric equilibrium inherent to the benzimidazole scaffold, and the electronic effects of the bromine substituent.[1]

This guide provides a rigorous analysis of these factors, offering predicted physicochemical parameters based on Structure-Property Relationship (SPR) analysis of close analogs, alongside validated experimental protocols for characterization.[1]

| Parameter | Predicted Value / Characteristic | Driver |

| Melting Point | 145°C – 160°C | Intermolecular H-bonding (N-H[1]···N) vs. Steric bulk of isopropyl group.[1] |

| pKa (Basic) | 4.2 – 4.6 | Electron-withdrawing effect of 6-Br lowers basicity vs. parent (pKa 5.6).[1] |

| LogP | 3.2 – 3.5 | Hydrophobic contribution of Br and Isopropyl moiety.[1] |

| Dominant Tautomer | Solvent-dependent | Equilibrium between 5-bromo and 6-bromo forms. |

| Chemical Stability | High | Steric shielding of C2 position prevents nucleophilic attack.[1] |

Part 1: Structural Thermodynamics & Tautomerism

The defining thermodynamic feature of 6-bromo-2-(1-methylethyl)-1H-benzimidazole is its annular tautomerism . Unlike N-alkylated derivatives (e.g., 1-isopropyl), the "1H" designation implies a free proton on the nitrogen, allowing it to hop between N1 and N3.[1]

The Tautomeric Equilibrium

In solution, the compound exists as a rapid equilibrium mixture of 6-bromo-2-isopropyl-1H-benzimidazole and 5-bromo-2-isopropyl-1H-benzimidazole .

-

Electronic Factor: The bromine atom is electron-withdrawing (-I effect).[1] It slightly acidifies the NH proton.[1]

-

Steric Factor: The bulky isopropyl group at C2 influences the solvation shell but affects both tautomers similarly.[1]

-

Thermodynamic Consequence: While named "6-bromo", the specific tautomer present in the solid state is determined by crystal packing forces (lattice energy) rather than intrinsic molecular stability.[1] In solution, the ratio is governed by solvent polarity.[1]

Figure 1: The rapid proton exchange between N1 and N3 renders the 5- and 6-positions equivalent on the NMR time scale in many solvents, though they are distinct thermodynamic entities.

Solid-State Lattice Energy

The high thermodynamic stability of the solid form is driven by intermolecular hydrogen bonds .[1]

-

Mechanism: The unmasked N-H acts as a donor, and the pyridinic Nitrogen (N:) acts as an acceptor, forming infinite chains or dimers in the crystal lattice.[1]

-

Comparison:

-

Impact: This H-bond network confers high thermal stability but significantly reduces solubility in non-polar solvents.[1]

Part 2: Chemical Stability Profile

Hydrolytic Stability

The benzimidazole core is exceptionally resistant to hydrolysis.[1]

-

Steric Shielding: The 2-isopropyl group creates a "steric umbrella" over the C2 position, protecting it from nucleophilic attack by water or hydroxide ions.[1]

-

Thermodynamic Barrier: The aromaticity of the fused benzene-imidazole system provides a high energy barrier against ring opening.[1]

Oxidation & Photostability

-

Oxidation: Generally stable.[1] However, under forced conditions (e.g., peroxide stress), the pyridine-like nitrogen can form an N-oxide .[1]

-

Photolysis (Critical Risk): The C-Br bond is the thermodynamic weak link.[1] Exposure to UV light can induce homolytic cleavage, generating aryl radicals and leading to debromination or dimerization.[1]

-

Recommendation: Store in amber vials; protect from light during processing.

-

Part 3: Experimental Protocols for Stability Assessment

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the true equilibrium solubility, distinguishing it from kinetic supersaturation.[1]

-

Preparation: Weigh excess solid compound (approx. 20 mg) into a chemically inert glass vial (borosilicate).

-

Solvent Addition: Add 1.0 mL of the target buffer (pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration:

-

Sampling:

-

Analysis: Quantify using HPLC-UV (254 nm) against a standard curve.

Protocol B: Forced Degradation (Stress Testing)

Purpose: To identify intrinsic stability limitations and degradation products.[1]

| Stress Condition | Conditions | Duration | Target Degradation |

| Acid Hydrolysis | 1N HCl, 60°C | 24 Hours | < 5% (High Stability) |

| Base Hydrolysis | 1N NaOH, 60°C | 24 Hours | < 5% (High Stability) |

| Oxidation | 3% H₂O₂, RT | 4 Hours | N-oxide formation |

| Photostability | 1.2 million lux-hours | -- | Debromination |

| Thermal | 80°C (Solid State) | 7 Days | Polymorph change |

Part 4: Stability Testing Workflow

The following diagram outlines the logical flow for characterizing the thermodynamic stability of the compound.

Figure 2: Integrated workflow for establishing the thermodynamic and kinetic stability profile.

References

-

PubChem. (2025).[1][3][4][5][6] Benzimidazole: Physical Properties and Spectral Data. National Library of Medicine.[1] Available at: [Link][1]

-

Ribeiro da Silva, M.A.V., et al. (2021).[1] Thermochemical properties of two benzimidazole derivatives: 2-Phenyl- and 2-benzylbenzimidazole. Journal of Chemical Thermodynamics. (Extrapolated data for 2-substituted benzimidazoles).

-

El-Masri, A. (2025).[1][4][5] Tautomerism in 5(6)-Substituted Benzimidazoles: Quantum Chemical Studies. Semantic Scholar. Available at: [Link]

Sources

- 1. 2-Methylbenzimidazole | C8H8N2 | CID 11984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-Bromo-1H-benzimidazole | C7H5BrN2 | CID 785299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Isopropylbenzoic acid | C10H12O2 | CID 17099 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Targets for 6-Bromo-2-Isopropylbenzimidazole Analogs

This in-depth technical guide details the pharmacological targets, mechanism of action, and experimental validation for 6-bromo-2-isopropylbenzimidazole analogs.

Executive Summary

The 6-bromo-2-isopropylbenzimidazole scaffold represents a privileged pharmacophore in medicinal chemistry, primarily serving as a potent ATP-competitive kinase inhibitor core. Its structural utility is defined by the 2-isopropyl group , which acts as a hydrophobic anchor within the ATP-binding pocket (specifically targeting the selectivity pocket of certain kinases), and the 6-bromo substituent , which functions as a critical synthetic handle for Suzuki-Miyaura cross-coupling to introduce diversity elements that interact with the solvent-exposed regions of the target protein.

The primary pharmacological target for analogs derived from this specific scaffold is Phosphoinositide 3-Kinase Beta (PI3Kβ) , particularly relevant in PTEN-deficient cancers. Secondary targets include Casein Kinase 2 (CK2) and Human Cytomegalovirus (HCMV) kinases , owing to the established bioactivity of halogenated benzimidazoles.

Part 1: Chemical Biology & Structure-Activity Relationship (SAR)

The Scaffold Architecture

The 6-bromo-2-isopropylbenzimidazole core is not merely a passive linker; it actively dictates binding affinity and selectivity through two key mechanisms:

-

2-Isopropyl Anchor (Hydrophobic Interaction):

-

Function: The bulky, lipophilic isopropyl group at the C2 position typically occupies a specific hydrophobic pocket within the enzyme's active site (often the "gatekeeper" or "affinity" pocket in kinases).

-

Selectivity: This steric bulk prevents binding to kinases with smaller gatekeeper residues or restricted pockets, thereby enhancing selectivity for targets like PI3Kβ over other isoforms (α, γ, δ).

-

-

6-Bromo Functional Handle (Solvent Interface):

-

Function: The bromine atom at C6 is electronically withdrawing (increasing the acidity of the N-H proton, strengthening hydrogen bond donor capability) and serves as a site for derivatization.

-

SAR Implication: In final drug candidates, the bromine is rarely the terminal group. It is replaced (via cross-coupling) with aryl or heteroaryl systems that extend into the ribose-binding pocket or solvent front to maximize binding energy (

).

-

Part 2: Primary Pharmacological Target: Phosphoinositide 3-Kinase Beta (PI3Kβ)

Mechanism of Action

Analogs synthesized from the 6-bromo-2-isopropylbenzimidazole intermediate function as selective, reversible, ATP-competitive inhibitors of the lipid kinase PI3Kβ (p110β isoform).

-

Pathway: PI3K/AKT/mTOR Signaling.

-

Role of Target: PI3Kβ is the dominant isoform driving proliferation in tumors with PTEN loss-of-function (e.g., prostate and breast cancers). In these cells, PI3Kβ activity sustains PIP3 levels, activating AKT and preventing apoptosis.

-

Binding Mode:

-

The benzimidazole N3 acts as a hydrogen bond acceptor from the hinge region backbone amide (e.g., Val851 in p110β).

-

The N-H (at N1) acts as a hydrogen bond donor to the hinge region carbonyl (e.g., Glu849).

-

The 2-isopropyl group projects into the hydrophobic pocket formed by Met772 and Trp780, providing isoform selectivity.

-

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of PI3Kβ inhibition by these analogs in a PTEN-null context.

Caption: Mechanism of PI3Kβ inhibition by 6-bromo-2-isopropylbenzimidazole analogs in PTEN-deficient cells.

Part 3: Secondary Targets & Polypharmacology

While PI3Kβ is the primary target for optimized analogs, the core scaffold (especially if the bromine is retained or substituted with small groups) exhibits activity against other kinases due to the "privileged" nature of the benzimidazole ring.

Casein Kinase 2 (CK2)

-

Relevance: Halogenated benzimidazoles (e.g., TBB, DRB) are classic inhibitors of CK2, a serine/threonine kinase involved in cell cycle control and DNA repair.

-

Binding: The hydrophobic nature of the 2-isopropyl group and the electron-withdrawing 6-bromo substituent mimic the features of established CK2 inhibitors like 4,5,6,7-tetrabromo-1H-benzimidazole (TBB), allowing the molecule to fit into the unique, smaller ATP pocket of CK2.

Human Cytomegalovirus (HCMV) Targets

-

Relevance: Benzimidazoles are a validated class of antivirals.[1]

-

Target: UL97 Kinase (Maribavir analogs) or Terminase Complex (UL56/UL89) .

-

SAR: The 2-isopropyl substitution is critical here. For instance, Maribavir possesses a 2-isopropylamino group.[2] Analogs with a C-linked 2-isopropyl group (as in the 6-bromo-2-isopropyl scaffold) are investigated as non-nucleoside inhibitors to overcome resistance to ganciclovir.

Part 4: Experimental Validation Protocols

To validate the pharmacological activity of a 6-bromo-2-isopropylbenzimidazole analog, the following self-validating protocols should be employed.

Protocol 1: In Vitro Kinase Selectivity Assay (ADP-Glo™)

Objective: Determine the IC50 of the analog against PI3Kβ vs. PI3Kα/δ/γ to establish selectivity.

-

Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

-

Enzyme Reaction:

-

Plate 2 µL of PI3Kβ enzyme (0.5 ng/µL) into a 384-well white plate.

-

Add 2 µL of the test compound (6-bromo-2-isopropyl analog) in serial dilution (DMSO final conc. < 1%).

-

Incubate for 15 min at RT.

-

Add 2 µL of Substrate Mix (10 µM PIP2:PS lipid substrate + 10 µM ATP).

-

Incubate for 60 min at RT.

-

-

Detection:

-

Add 6 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 12 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Readout: Measure luminescence. Calculate IC50 using a 4-parameter logistic fit.

-

Validation Control: Use GSK2636771 as a positive control (expected IC50 ~ 5 nM for PI3Kβ).

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of the PI3K pathway in a biological system (PTEN-null cell line, e.g., PC3 or U87-MG).

-

Cell Culture: Seed PC3 cells (PTEN -/-) at

cells/well in 6-well plates. Adhere overnight. -

Treatment: Treat cells with the analog (0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

-

Immunoblotting:

-

Primary Antibodies: Anti-pAKT (Ser473) [Target], Anti-Total AKT [Loading Control], Anti-pS6 (Ser235/236) [Downstream].

-

Secondary Antibodies: HRP-conjugated anti-rabbit/mouse.

-

-

Quantification: Normalize pAKT signal to Total AKT.

-

Success Criterion: Dose-dependent reduction in pAKT(Ser473) signal >50% at 1 µM.

-

Part 5: Summary of Pharmacological Profile

| Feature | Description |

| Scaffold | 6-Bromo-2-isopropyl-1H-benzimidazole |

| Primary Target | PI3Kβ (Phosphoinositide 3-kinase beta) |

| Mechanism | ATP-Competitive Inhibition (Reversible) |

| Key Binding Interaction | 2-Isopropyl group occupies the "Affinity Pocket" (Selectivity Filter) |

| Indication | PTEN-deficient cancers (Prostate, Breast), Antiviral (HCMV) |

| Key Off-Targets | CK2, DYRK1A, HCMV UL97 |

| Molecular Weight | ~239.11 g/mol (Core only) |

| Lipophilicity (cLogP) | ~3.2 (High membrane permeability) |

References

-

Certara. (2011). Benzimidazole derivatives as PI3 kinase inhibitors.[3] Patent US9062003B2. Retrieved from

-

Pagano, M. A., et al. (2008). Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole.[4]Journal of Medicinal Chemistry, 51(10), 2954-2961. Retrieved from [Link]

-

Biron, K. K., et al. (2002). Maribavir (1263W94): A novel benzimidazole ribonucleoside with potent activity against human cytomegalovirus.Antimicrobial Agents and Chemotherapy, 46(8), 2365-2372. Retrieved from [Link]

-

Schwartz, G. K., et al. (2015). Phase I study of the PI3Kβ inhibitor GSK2636771 in patients with PTEN-deficient advanced solid tumors.Clinical Cancer Research, 21(12), 2698-2706. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2011099832A2 - Novel benzimidazole compound, preparation method thereof and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 3. US9062003B2 - Benzimidazole derivatives as PI3 kinase inhibitors - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Synthesis and Characterization of 5(6)-Bromo-2-isopropyl-1H-benzo[d]imidazole

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Reaction Classification: Phillips-Ladenburg Cyclocondensation

Introduction & Mechanistic Insights

The benzimidazole scaffold is a privileged structure in modern drug discovery, serving as the core pharmacophore for numerous antimicrobial agents, proton pump inhibitors, and anthelmintics[1]. The synthesis of 5(6)-bromo-2-isopropyl-1H-benzo[d]imidazole via the condensation of 4-bromo-1,2-diaminobenzene with isobutyric acid yields a highly versatile, halogenated building block. The bromine substituent provides a critical synthetic handle for downstream functionalization (e.g., palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions)[2].

Causality in Reaction Dynamics

The classical Phillips condensation remains the most robust method for this transformation[3]. The reaction relies on the nucleophilic attack of the diamine on the electrophilic carbonyl carbon of the carboxylic acid.

-

Electronic Effects: The 4-bromo substituent exerts a mild electron-withdrawing inductive effect, which slightly reduces the nucleophilicity of the adjacent amino groups compared to an unsubstituted o-phenylenediamine. However, it is significantly less deactivating than a nitro group, allowing the condensation to proceed efficiently under standard acidic reflux without the need for extreme coupling reagents[4].

-

Acid Catalysis: Aliphatic carboxylic acids like isobutyric acid are weak electrophiles. The use of 4N HCl or polyphosphoric acid (PPA) is strictly required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon to facilitate the initial nucleophilic attack[3][5].

-

Prototropic Tautomerism: Upon cyclization, the resulting product undergoes rapid proton exchange between the N1 and N3 atoms of the imidazole ring. Consequently, the product exists in solution as a dynamic equilibrium of two tautomers: 5-bromo-2-isopropyl-1H-benzo[d]imidazole and 6-bromo-2-isopropyl-1H-benzo[d]imidazole[2].

Reaction Workflow & Pathway Visualization

Synthetic workflow and mechanistic pathway for the Phillips condensation of the benzimidazole core.

Quantitative Data & Reaction Parameters

To optimize throughput and yield, researchers can choose between conventional thermodynamic heating and microwave-assisted synthesis. The data below summarizes the expected physicochemical properties and comparative synthetic metrics.

Table 1: Physicochemical Properties of the Target Scaffold

| Property | Value |

| Chemical Formula | C10H11BrN2 |

| Molecular Weight | 239.11 g/mol |

| Appearance | Off-white to pale brown crystalline solid |

| Tautomerism | 5-bromo / 6-bromo dynamic equilibrium |

| Solubility Profile | Soluble in EtOH, DMSO, DMF; Insoluble in H2O |

Table 2: Comparative Reaction Conditions & Yields

| Parameter | Conventional Heating (4N HCl) | Microwave-Assisted (PPA) |

| Temperature | 100–110 °C (Reflux) | 150 °C |

| Reaction Time | 4–6 hours | 15–20 minutes |

| Expected Yield (%) | 65–75% | 85–92% |

| Primary Impurity | Oxidized diamine species | Unreacted starting materials |

Experimental Protocol: Step-by-Step Methodology

This self-validating protocol is adapted from established Phillips-Ladenburg reaction conditions to ensure high fidelity and reproducibility[3][5].

Phase 1: Condensation & Cyclization

-

Reactant Suspension: In a 250 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, suspend 4-bromo-1,2-diaminobenzene (1.0 equivalent, 10 mmol, 1.87 g) in 4N hydrochloric acid (30 mL).

-

Electrophile Addition: Add isobutyric acid (1.2 equivalents, 12 mmol, 1.06 g / 1.11 mL) dropwise to the stirring suspension.

-

Scientific Rationale: A slight stoichiometric excess of the carboxylic acid drives the equilibrium forward and ensures complete conversion of the diamine, mitigating the formation of unreacted diamine oxidation byproducts[1].

-

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 100–110 °C in an oil bath for 4 to 6 hours. Monitor the disappearance of the diamine via TLC (Eluent: 5% MeOH in DCM).

-

Scientific Rationale: Elevated temperatures are thermodynamically required to overcome the activation energy barrier for the final dehydration step (loss of H₂O) following the formation of the monoamide intermediate[5].

-

Phase 2: Work-up & Precipitation

-

Cooling: Remove the reaction mixture from the heat source, allow it to cool to room temperature, and then transfer the flask to an ice-water bath (0–5 °C).

-

Neutralization: Slowly add a 10% aqueous sodium hydroxide (NaOH) solution dropwise while stirring vigorously, until the pH reaches 8.0–8.5.

-

Scientific Rationale: In the acidic medium, the product exists as a highly water-soluble benzimidazolium hydrochloride salt. Neutralization deprotonates the N3 nitrogen, drastically reducing aqueous solubility and forcing the neutral 5(6)-bromo-2-isopropyl-1H-benzo[d]imidazole to precipitate out of solution[5].

-

Phase 3: Isolation & Purification

-

Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of ice-cold distilled water to remove residual inorganic salts.

-

Decolorization: Transfer the crude solid to an Erlenmeyer flask and dissolve in a minimal amount of boiling ethanol. Add activated charcoal (10% w/w) to the hot solution and boil for 5 minutes. Filter hot through a pad of Celite.

-

Scientific Rationale: Activated charcoal selectively adsorbs highly conjugated, dark-colored polymeric impurities that arise from the inevitable oxidative degradation of the electron-rich 4-bromo-1,2-diaminobenzene starting material[5].

-

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, then chill in an ice bath to induce crystallization. Filter and dry the purified crystals under high vacuum.

Troubleshooting & Optimization

-

Incomplete Cyclization (Presence of N-formyl/amide intermediate): If TLC indicates the presence of the intermediate but no starting diamine, the dehydration step is incomplete. Solution: Increase the reaction temperature or prolong the heating time. Ensure the HCl concentration has not depleted due to evaporation[5].

-

Formation of Dark-Colored Impurities: Phenylenediamines are highly susceptible to air oxidation. Solution: Use freshly purified 4-bromo-1,2-diaminobenzene. If the problem persists, purge the reaction vessel with nitrogen or argon prior to heating, and minimize exposure to light during the work-up phase[5].

References

-

[1] The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem. 1

-

[3] Discovery and history of dimethylbenzimidazoles - Benchchem. 3

-

[5] Technical Support Center: Synthesis of 4-Iodo-1H-benzimidazole - Benchchem.5

-

Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives - IBICT.

-

[4] A Comparative Analysis of Substituted Nitro-o-phenylenediamine Reactivity in Benzimidazole Synthesis - Benchchem. 4

-

[2] Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PubMed / NIH. 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromo-2-isopropylbenzimidazole

Executive Summary & Structural Rationale

The 2-isopropylbenzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antiviral agents, antihypertensives, and CNS-active therapeutics. The isopropyl group at the C2 position provides essential lipophilicity and steric bulk, which is critical for occupying hydrophobic binding pockets in target proteins.

Functionalizing this scaffold at the 6-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) unlocks a vast chemical space. However, the unprotected benzimidazole presents two distinct chemical challenges:

-

Catalyst Poisoning: The relatively acidic N-H proton (pKa ~12) can coordinate to Palladium(II) intermediates, forming off-cycle, inactive Pd-complexes or leading to competing N-arylation[1].

-

Tautomeric Ambiguity: In its unprotected 1H-state, rapid proton exchange between N1 and N3 renders the 5-bromo and 6-bromo positions chemically equivalent.

To achieve high-yielding, regiochemically pure cross-coupling, the benzimidazole must first be protected (typically with a Boc group), which locks the tautomeric state and prevents catalyst deactivation.

Mechanistic Insights: The Catalytic Cycle

Understanding the causality behind reagent selection is critical for optimizing cross-coupling on heterocyclic systems.

-

Oxidative Addition: The electron-deficient nature of the bromobenzimidazole ring requires an electron-rich phosphine ligand to accelerate the oxidative addition of the C-Br bond to the Pd(0) species.

-

Transmetalation / Amine Coordination: For Suzuki couplings, water is required to form the reactive boronate complex. For Buchwald-Hartwig aminations,2 and force the amine to coordinate with the Pd(II) center[2].

-

Reductive Elimination: The steric bulk of the C2-isopropyl group, combined with the chosen ligand's bite angle, forces the aryl and nucleophilic groups into close proximity, accelerating product release.

Figure 1: General Palladium-Catalyzed Cross-Coupling Cycle for 6-Bromo-2-isopropylbenzimidazole.

Experimental Workflows & Protocols

The standard workflow requires a three-stage approach: Protection/Isolation, Cross-Coupling, and Deprotection. Because3, these must be separated by column chromatography prior to coupling[3].

Figure 2: End-to-end experimental workflow from protection to final cross-coupled product.

Protocol A: Regioselective N-Boc Protection and Isomer Separation

Objective: Mask the acidic N-H and isolate the pure 6-bromo isomer.

-

Reaction Setup: Dissolve 6-bromo-2-isopropyl-1H-benzo[d]imidazole (10.0 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

-

Reagent Addition: Add 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 12.0 mmol, 1.2 eq).

-

Causality Check: DMAP acts as a nucleophilic catalyst, significantly accelerating the acylation of the sterically hindered N1/N3 positions adjacent to the isopropyl group.

-

-

Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2) will convert into two closely eluting spots (Rf ~0.6 and 0.65) corresponding to the 5-bromo and 6-bromo isomers.

-

Workup & Isolation: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Separation: Purify the crude mixture via flash column chromatography (silica gel, gradient elution 5% to 15% EtOAc in Hexanes).

-

Self-Validation: Verify the isolated 6-bromo isomer via 2D-NMR (ROESY/NOESY). A correlation between the Boc tert-butyl protons and the adjacent C7 aromatic proton confirms the 6-bromo regiochemistry.

-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the 6-position using an arylboronic acid.

-

Reaction Setup: In an oven-dried Schlenk tube, combine 1-Boc-6-bromo-2-isopropylbenzimidazole (1.0 mmol), Arylboronic acid (1.5 mmol, 1.5 eq), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol, 3.0 eq).

-

Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the solution with Argon or N₂ for 15 minutes.

-

Causality Check: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes. Sparging is non-negotiable for high yields. Water is essential to dissolve K₂CO₃ and form the reactive boronate species required for transmetalation.

-

-

Heating: Seal the tube and heat to 90 °C for 6 hours.

-

Self-Validation: The reaction mixture will transition from a clear red/orange solution to a dark suspension with a black precipitate (Pd black) upon completion. LC-MS should indicate complete consumption of the starting material mass (m/z 339/341) and the appearance of the product mass.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and partition between EtOAc and water. Extract, dry, and purify via chromatography.

Protocol C: Buchwald-Hartwig Amination

Objective: Form a C-N bond to synthesize1[1].

-